An In-depth Technical Guide to the Synthesis of 6-Methyl-5-nitropicolinonitrile
An In-depth Technical Guide to the Synthesis of 6-Methyl-5-nitropicolinonitrile
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route for 6-Methyl-5-nitropicolinonitrile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis of this and related heterocyclic compounds.
Introduction
6-Methyl-5-nitropicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a nitrile group, a nitro group, and a methyl group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules.[1] The nitrile functionality can be readily converted into other important functional groups such as amines, carboxylic acids, and amides, while the nitro group can be reduced to an amino group, opening avenues for a wide array of chemical transformations. These features make 6-methyl-5-nitropicolinonitrile a key intermediate in the development of novel pharmaceuticals and functional materials.[2]
This guide will detail a multi-step synthetic pathway, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies.
Proposed Synthetic Strategy
A logical and efficient synthetic route to 6-Methyl-5-nitropicolinonitrile can be envisioned starting from the commercially available 2-amino-6-methylpyridine. The proposed pathway involves three key transformations:
-
Sandmeyer Reaction: Conversion of the amino group of 2-amino-6-methylpyridine to a chloro group to yield 2-chloro-6-methylpyridine.
-
Nitration: Regioselective nitration of 2-chloro-6-methylpyridine to introduce a nitro group at the 5-position, yielding 2-chloro-6-methyl-5-nitropyridine.
-
Cyanation: Nucleophilic substitution of the chloro group with a cyanide ion to afford the final product, 6-Methyl-5-nitropicolinonitrile.
This strategy is based on well-established and reliable reactions in pyridine chemistry, ensuring a high probability of success.
Visualizing the Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic route for 6-Methyl-5-nitropicolinonitrile.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methylpyridine
Principle: The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group to a halogen. The diazonium salt intermediate is generated in situ and subsequently displaced by a chloride ion.
Protocol:
-
To a stirred solution of concentrated hydrochloric acid (150 mL) and water (50 mL) cooled to -5 °C in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-6-methylpyridine (54.0 g, 0.5 mol) portion-wise, ensuring the temperature does not exceed 0 °C.
-
Slowly add a pre-cooled solution of sodium nitrite (38.0 g, 0.55 mol) in water (75 mL) dropwise to the reaction mixture, maintaining the temperature between -5 °C and 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
-
Slowly raise the temperature of the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and neutralize with a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-6-methylpyridine. The product can be further purified by vacuum distillation.
| Parameter | Value |
| Starting Material | 2-Amino-6-methylpyridine |
| Key Reagents | Sodium nitrite, Hydrochloric acid |
| Solvent | Water |
| Reaction Temperature | -5 °C to 0 °C, then 60 °C |
| Typical Yield | 70-80% |
Step 2: Synthesis of 2-Chloro-6-methyl-5-nitropyridine
Principle: The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The presence of the chloro and methyl groups directs the incoming nitro group to the 5-position. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.[3]
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (100 mL) to 0 °C.
-
Slowly add 2-chloro-6-methylpyridine (38.3 g, 0.3 mol) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (25 mL) to concentrated sulfuric acid (25 mL), keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine in sulfuric acid, ensuring the reaction temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-6-methyl-5-nitropyridine.[4]
| Parameter | Value |
| Starting Material | 2-Chloro-6-methylpyridine |
| Key Reagents | Nitric acid, Sulfuric acid |
| Solvent | Sulfuric acid |
| Reaction Temperature | 0-10 °C, then 70 °C |
| Typical Yield | 65-75% |
Step 3: Synthesis of 6-Methyl-5-nitropicolinonitrile
Principle: This step involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position is displaced by a cyanide ion. The electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic attack. The use of a polar aprotic solvent like DMSO facilitates this reaction.[5]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methyl-5-nitropyridine (17.3 g, 0.1 mol) in dimethyl sulfoxide (DMSO) (100 mL).
-
Add sodium cyanide (5.9 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water (300 mL).
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be recrystallized from ethanol to obtain pure 6-Methyl-5-nitropicolinonitrile.
| Parameter | Value |
| Starting Material | 2-Chloro-6-methyl-5-nitropyridine |
| Key Reagents | Sodium cyanide |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | 90 °C |
| Typical Yield | 80-90% |
Reaction Mechanism Visualization
The mechanism for the final cyanation step is depicted below, highlighting the nucleophilic aromatic substitution pathway.
Caption: Mechanism of the nucleophilic aromatic substitution for cyanation.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established chemical principles and reactions that have been extensively reported in the scientific literature for analogous systems.[6][7] Each step includes clear instructions for reaction monitoring (e.g., TLC) and purification, which are integral to ensuring the identity and purity of the synthesized compounds. For definitive structural confirmation and purity assessment of the final product and intermediates, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -CN, -NO₂).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This technical guide outlines a robust and reproducible synthetic route for 6-Methyl-5-nitropicolinonitrile. By providing detailed experimental protocols and the underlying scientific rationale, this document serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for various applications in drug discovery and materials science. The proposed pathway is designed for efficiency and relies on readily available starting materials and standard laboratory techniques.
References
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The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 6-Methyl-5-Nitropyridin-2-Amine: A Market Analysis for Manufacturers. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]
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ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary file 1. Synthetic route for 1-hydroxy-5-R-pyridine-2(1H)-thiones 2a-c. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 6-Methyl-2-Thiouracil and 6-Phenyl-2-Thiouracil with Chloro-β-Dicarbonyl and Bromo-β-Dicarbonyl Compounds and Their Nitrile Analogs. Retrieved from [Link]
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